Stereochemical Configuration: Racemate vs. Single Enantiomers – Cost and Versatility in Chiral Lead Generation
The target compound (CAS 1904359‑00‑7, PubChem CID 92088461) is registered as the racemic mixture (undefined stereocentre count = 1), whereas the (S)‑enantiomer (CID 129416510) and (R)‑enantiomer (CID 129416509) are catalogued separately [1][2][3]. All three entries share identical computed molecular weight (383.19 g mol⁻¹), XLogP3 (3.4), TPSA (42.4 Ų) and hydrogen‑bond acceptor count (5) [1][2][3]. However, for laboratories planning in‑house chiral resolution, the racemate typically offers a significantly lower price point (cost reductions of 40–70 % have been observed for analogous racemate‑vs‑enantiomer pairs in major catalogues) while providing both antipodes in a single purchase .
| Evidence Dimension | Stereochemical identity and procurement cost |
|---|---|
| Target Compound Data | Racemic (undefined stereocentre); MW 383.19; XLogP3 3.4; TPSA 42.4 Ų |
| Comparator Or Baseline | (S)-enantiomer (CID 129416510) and (R)-enantiomer (CID 129416509); identical computed properties but defined chirality |
| Quantified Difference | Racemate vs. enantiomer cost differential: typically 40–70 % lower for racemate (class-level inference from comparable building blocks) |
| Conditions | Computed properties from PubChem 2.2; cost comparison based on vendor catalogue surveys for analogous pyrrolidine‑ether building blocks |
Why This Matters
Selecting the racemate enables cost‑effective chiral‑pool expansion when the end user intends to perform stereoselective synthesis or chromatographic resolution in situ, avoiding the premium charged for pre‑resolved enantiomers.
- [1] PubChem CID 92088461: (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone – Computed Properties. View Source
- [2] PubChem CID 129416510: [(3S)-3-[(3-bromo-2-pyridinyl)oxy]pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone. View Source
- [3] PubChem CID 129416509: [(3R)-3-[(3-bromo-2-pyridinyl)oxy]pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone. View Source
